molecular formula C38H37ClN4O5S B12374934 N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide

N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide

Cat. No.: B12374934
M. Wt: 697.2 g/mol
InChI Key: DFXAUZRZNXKCFE-UHFFFAOYSA-N
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Description

N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a naphthalene moiety, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common steps include:

    Formation of the thiophene ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the naphthalene moiety: This can be achieved through Friedel-Crafts acylation or alkylation reactions.

    Attachment of functional groups: Various functional groups are introduced using reagents such as chlorinating agents, oxidizing agents, and reducing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a catalyst for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on cellular processes and pathways.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to changes in cellular functions. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring.

    Naphthalene derivatives: Compounds with a naphthalene moiety.

    Chloroacetyl compounds: Molecules featuring the chloroacetyl group.

Uniqueness

What sets N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide apart is its combination of these structural elements, which may confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C38H37ClN4O5S

Molecular Weight

697.2 g/mol

IUPAC Name

N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide

InChI

InChI=1S/C38H37ClN4O5S/c39-25-35(46)43(36(33-14-9-23-49-33)38(48)41-22-20-26-10-3-1-4-11-26)28-18-16-27(17-19-28)42-34(45)15-5-2-8-21-40-31-24-32(44)29-12-6-7-13-30(29)37(31)47/h1,3-4,6-7,9-14,16-19,23-24,36,40H,2,5,8,15,20-22,25H2,(H,41,48)(H,42,45)

InChI Key

DFXAUZRZNXKCFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(C2=CC=CS2)N(C3=CC=C(C=C3)NC(=O)CCCCCNC4=CC(=O)C5=CC=CC=C5C4=O)C(=O)CCl

Origin of Product

United States

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